molecular formula C16H15F3N2O2S B3129521 Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate CAS No. 339101-35-8

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate

Cat. No. B3129521
CAS RN: 339101-35-8
M. Wt: 356.4 g/mol
InChI Key: AUQWKHHZSOXTKH-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinyl ring, a phenyl ring with a trifluoromethyl substituent, and an ester functional group . These groups could potentially influence the compound’s reactivity and physical properties.


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of this class of compounds, such as hydrolysis and transesterification . The presence of the trifluoromethyl group could also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the ester group could potentially make it susceptible to hydrolysis .

Scientific Research Applications

Synthesis and Characterization

Scientific research into compounds like ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate often involves detailed synthesis pathways and characterization. Studies may cover the development of novel synthetic methods, optimization of reaction conditions, and the use of catalysts to improve yields and selectivity. For example, the importance of hybrid catalysts in synthesizing pyranopyrimidine derivatives highlights the role of innovative synthetic strategies in developing compounds with potential medicinal and pharmaceutical applications (Parmar et al., 2023).

Biological Activities

Compounds within this chemical class are often evaluated for their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Research may delve into the mechanisms of action, interaction with biological targets, and potential therapeutic applications. For instance, studies on the biological effects of polyfluoroalkyl chemicals, which share some structural features with the compound , focus on environmental persistence and toxicity, underscoring the importance of understanding the biological impact of chemical compounds (Liu & Avendaño, 2013).

Environmental Impact

The environmental fate and degradation of complex ethyl compounds, including their biodegradation and potential environmental toxicology, are critical areas of research. Studies might explore how these compounds degrade in various environmental matrices, their accumulation in ecosystems, and potential risks to human health and the environment. Research into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater offers insights into the environmental behavior of ether compounds, with implications for understanding the environmental impact of related ethyl compounds (Thornton et al., 2020).

properties

IUPAC Name

ethyl 2-[5-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-3-23-14(22)10(2)24-15-20-8-12(9-21-15)11-5-4-6-13(7-11)16(17,18)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQWKHHZSOXTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156397
Record name Ethyl 2-[[5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl]thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate

CAS RN

339101-35-8
Record name Ethyl 2-[[5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl]thio]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339101-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl]thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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